molecular formula C20H21F3N2O3S B2998622 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396749-99-7

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2998622
CAS No.: 1396749-99-7
M. Wt: 426.45
InChI Key: GNZWPRNMJZFJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core linked to two distinct aromatic systems:

  • A 3-methyl-4-(2-oxopiperidin-1-yl)phenyl group, which introduces a heterocyclic 2-oxopiperidine moiety and a methyl substituent.
  • A 4-(trifluoromethyl)phenyl group, contributing electron-withdrawing properties and enhanced metabolic stability via the trifluoromethyl group.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-14-12-17(9-10-18(14)25-11-3-2-4-19(25)26)24-29(27,28)13-15-5-7-16(8-6-15)20(21,22)23/h5-10,12,24H,2-4,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZWPRNMJZFJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, a complex organic compound, has garnered significant attention in pharmacological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
  • Molecular Formula : C19H22F3N3O2S
  • CAS Number : 37595-74-7

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate access. This action is crucial in modulating various biochemical pathways.
  • Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways involved in cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exhibit significant antimicrobial properties. For instance, trifluoromethyl phenyl derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) .

Anticancer Potential

Research indicates that compounds with similar structural motifs may possess anticancer properties. They have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study synthesized novel 1,3-bis-benzoic acid derivatives and assessed their antimicrobial activity against Staphylococcus aureus. Results indicated a strong bactericidal effect and low toxicity to human cells .
  • Anticancer Research :
    • Investigations into the effects of related compounds on cancer cell lines revealed that they could effectively inhibit cell proliferation and induce apoptosis through caspase activation .

Comparative Analysis

PropertyN-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamideSimilar Compounds
Antimicrobial Activity Effective against Gram-positive bacteriaModerate activity in some derivatives
Anticancer Activity Induces apoptosis in cancer cell linesStronger effects observed in related compounds
Mechanism of Action Enzyme inhibition, receptor modulationVaries across different structures

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs (Table 1) highlight critical trends in sulfonamide-based drug design:

Table 1: Key Structural Analogues and Their Properties
Compound Name (Example from Evidence) Substituents Molecular Weight Key Features Source
N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (5) Chloro, trifluoromethyl ~463.8 Enhanced lipophilicity; halogenated for improved receptor binding
N-[3-(4-FLUOROPHENOXY)PHENYL]-4-[(2-HYDROXYBENZYL)AMINO]PIPERIDINE-1-SULFONAMIDE Fluoro, hydroxybenzyl ~435.4 Polar hydroxy group for solubility; fluorinated for metabolic stability
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide Chlorophenyl, piperazinyl 425.9 Piperazine ring for conformational flexibility
Target Compound 3-methyl, 2-oxopiperidin, trifluoromethylphenyl ~470 (estimated) Balanced lipophilicity and solubility; heterocyclic rigidity N/A
Key Observations:

Trifluoromethyl Groups : Present in the target compound and ’s Compound 5, this group enhances metabolic stability and hydrophobic interactions with target receptors .

Heterocyclic Moieties: The 2-oxopiperidin group in the target compound contrasts with piperazine () and diazepane () systems.

Substituent Positioning : The 3-methyl group on the phenyl ring may reduce steric hindrance compared to bulkier substituents (e.g., bromo in ’s Compound 10i), favoring better binding pocket accommodation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.